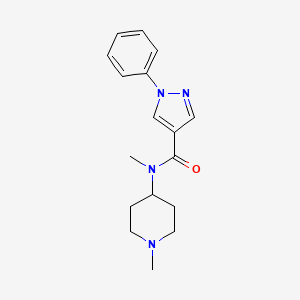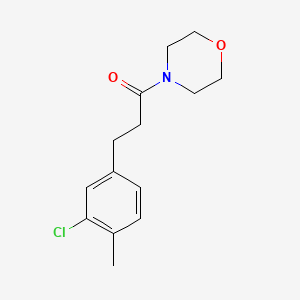![molecular formula C12H15ClN2O B7473399 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)
1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea, also known as CCPMU, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of urea derivatives and has been found to possess interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea involves its interaction with the GABA-A receptor. 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea binds to the receptor and enhances the inhibitory effect of GABA, which results in an overall decrease in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used in the treatment of anxiety disorders.
Biochemical and Physiological Effects:
1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has been found to have several interesting biochemical and physiological effects. In addition to its inhibitory effect on the GABA-A receptor, 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has also been found to have an inhibitory effect on the voltage-gated sodium channels. This property of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has been studied for its potential use in the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea is its high purity and yield, which makes it suitable for use in lab experiments. However, one of the limitations of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea is its potential toxicity, which requires careful handling and storage.
Future Directions
There are several potential future directions for the study of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea. One area of research is in the development of new drugs based on the structure of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea. Another area of research is in the study of the potential use of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Additionally, the potential use of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea in the treatment of pain is an area of ongoing research.
Synthesis Methods
The synthesis of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea involves the reaction between 2-chlorobenzylamine and cyclopropyl isocyanate in the presence of a catalyst. The resulting product is then treated with methyl isocyanate to obtain 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea. This method of synthesis has been reported to yield high purity and yield of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has been studied for its potential use in various scientific research applications. One of the major areas of research is in the field of neuroscience. 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has been found to have an inhibitory effect on the GABA-A receptor, which is involved in the regulation of neuronal excitability. This property of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has been studied for its potential use in the treatment of anxiety and other neurological disorders.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-cyclopropyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-15(12(16)14-10-6-7-10)8-9-4-2-3-5-11(9)13/h2-5,10H,6-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIMNMZLPUJHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)

![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)



